molecular formula C10H14O3 B8298628 Tert-butyl 5-methyl-2-furanecarboxylate

Tert-butyl 5-methyl-2-furanecarboxylate

Cat. No.: B8298628
M. Wt: 182.22 g/mol
InChI Key: OTRXNVAXLQLSFI-UHFFFAOYSA-N
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Description

Tert-butyl 5-methyl-2-furanecarboxylate is a furan-derived ester characterized by a tert-butyl ester group and a methyl substituent on the furan ring. The tert-butyl group confers steric bulk, enhancing stability against hydrolysis compared to smaller esters (e.g., methyl or ethyl esters) . The methyl substituent on the furan ring likely influences electronic and steric effects, affecting reactivity and solubility. Such compounds are typically used as intermediates in organic synthesis, pharmaceuticals, or agrochemicals.

Properties

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

tert-butyl 5-methylfuran-2-carboxylate

InChI

InChI=1S/C10H14O3/c1-7-5-6-8(12-7)9(11)13-10(2,3)4/h5-6H,1-4H3

InChI Key

OTRXNVAXLQLSFI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(=O)OC(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares tert-butyl 5-methyl-2-furanecarboxylate with structurally or functionally related compounds, including tert-butyl alcohol, methyl 5-methyl-2-furanecarboxylate, and other tert-butyl esters.

Physical and Chemical Properties
Property This compound (Inferred) Methyl 5-methyl-2-furanecarboxylate Tert-butyl Alcohol
Molecular Weight (g/mol) ~198 (estimated) ~140 74.12
Boiling Point High (due to tert-butyl group) Moderate (~150–180°C) 82–83°C
Solubility Low in water; soluble in organic solvents Moderate in polar solvents Miscible in water
Stability Resistant to hydrolysis (tert-butyl ester) Prone to hydrolysis Stable but flammable

Key Observations :

  • The tert-butyl group in the target compound reduces polarity, lowering water solubility compared to methyl esters.
  • Tert-butyl alcohol’s flammability (NFPA rating: 3) suggests that tert-butyl esters may require similar precautions against ignition.
Reactivity and Stability
  • Hydrolysis Resistance : Tert-butyl esters are less prone to hydrolysis than methyl esters due to steric hindrance . For example, tert-butyl carbamates remain stable under basic conditions but decompose under strong acids (e.g., releasing isobutylene gas with HCl) .
  • Thermal Stability: Tert-butyl alcohol decomposes at high temperatures, producing toxic gases like carbon monoxide . Analogous tert-butyl esters may exhibit similar thermal degradation risks.
  • Incompatibilities : Like tert-butyl alcohol, which reacts violently with oxidizers and strong acids , tert-butyl esters may require avoidance of strong acids/bases during handling.

Key Risks :

  • Tert-butyl alcohol’s acute effects (headache, dizziness) suggest that tert-butyl esters may require respiratory protection in high concentrations.
  • Methyl esters, while less toxic, may pose higher hydrolysis-driven reactivity risks.

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